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molecular formula C11H10O3 B8495436 6-hydroxy-2-methyl-2H-1-benzopyran-3-carboxaldehyde

6-hydroxy-2-methyl-2H-1-benzopyran-3-carboxaldehyde

Cat. No. B8495436
M. Wt: 190.19 g/mol
InChI Key: MTMFZUADEOVMJI-UHFFFAOYSA-N
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Patent
US05155130

Procedure details

The starting material is prepared as follows: A mixture of 2,5-dihydroxybenzaldehyde (5.0 g, 36.2 mmol), crotonaldehyde (3.8 g, 54.3 mmol), and potassium carbonate (10.0 g, 72.4 mmol) in 75 ml of 1,4-dioxane is heated at reflux for 6 hours. The mixture is cooled and poured into water. This is extracted (3×) with dichloromethane, and the combined organic layers are dried (MgSO4) and concentrated to dryness to give 6-hydroxy-2-methyl-2H-1-benzopyran-3-carboxaldehyde as a colored solid. Such is converted to 6-benzyloxy-2-methyl-2H-1-benzopyran-3-carboxaldehyde, m.p. 107°-109° C., which is in turn converted to 3-(N-hydroxyaminomethyl)-6-benzyloxy-2-methyl-2H-1-benzopyran as described above.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:3]=1[CH:4]=O.[CH:11](=[O:15])/[CH:12]=[CH:13]/[CH3:14].C(=O)([O-])[O-].[K+].[K+].O>O1CCOCC1>[OH:10][C:7]1[CH:8]=[CH:9][C:2]2[O:1][CH:13]([CH3:14])[C:12]([CH:11]=[O:15])=[CH:4][C:3]=2[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)O
Name
Quantity
3.8 g
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
EXTRACTION
Type
EXTRACTION
Details
This is extracted (3×) with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers are dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC2=C(C=C(C(O2)C)C=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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